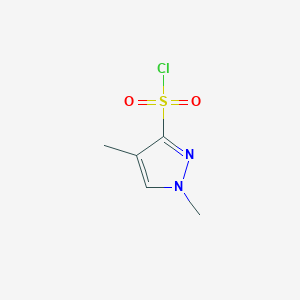

1,4-二甲基吡唑-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

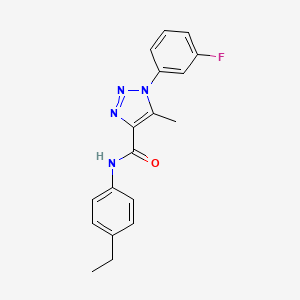

1,4-Dimethylpyrazole-3-sulfonyl chloride is a chemical compound with the empirical formula C5H7ClN2O2S . It has a molecular weight of 194.64 . The compound is a solid and its SMILES string is CC1=NN(C=C1S(Cl)(=O)=O)C .

Synthesis Analysis

The synthesis of pyrazolesulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis

The molecular structure of 1,4-Dimethylpyrazole-3-sulfonyl chloride can be represented by the InChI string: InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 . The compound has a molecular weight of 194.64 .科学研究应用

杂环磺酰胺和磺酰氟的选择性合成

塔克、舍纳德和杨(2015 年)的一项研究重点介绍了使用硫官能化氨基丙烯醛衍生物有效且选择性合成杂环磺酰氯(包括 1,4-二甲基吡唑-3-磺酰氯)、磺酰氟和磺酰胺。这项研究展示了一种新颖的 3 步并行药物化学方案,用于合成吡唑-4-磺酰胺,展示了该试剂在快速获得其他具有显着化学稳定性的杂环磺酰氟方面的效用 (塔克、舍纳德和杨,2015 年)。

金属超分子笼的形成

哈茨霍恩和斯蒂尔(1997 年)描述了 1,3,5-三(吡唑-1-基甲基)-2,4,6-三乙基苯与氯化钯反应自组装成三维笼。吡唑衍生物(包括与 1,4-二甲基吡唑-3-磺酰氯相关的衍生物)的这种创新性用途突出了它们在设计复杂的金属超分子结构中的潜力,而这些结构在材料科学和催化中至关重要 (哈茨霍恩和斯蒂尔,1997 年)。

有机合成中的离子液体和催化剂

佐尔菲戈尔及其同事(2015 年)探索了使用新型离子液体(磺酸官能化的吡啶氯化物)合成四氢苯并[b]吡喃衍生物,展示了吡唑基化合物在无溶剂条件下促进有机合成的多功能性。这突出了 1,4-二甲基吡唑-3-磺酰氯衍生物在绿色化学应用中的潜力 (佐尔菲戈尔等人,2015 年)。

超分子网络和配位配合物

莱昂及其同事(2013 年)研究了涉及吡唑衍生物的配位配合物形成超分子网络。他们对吡唑亚砜和砜配体的研究(与 1,4-二甲基吡唑-3-磺酰氯具有相似的结构基序)揭示了该化合物在构建具有催化、分子识别和传感等潜在应用的高级材料中的相关性 (莱昂等人,2013 年)。

抗菌和抗氧化活性

巴德古贾尔、莫尔和梅什拉姆(2018 年)用安必酮和不同的苯磺酰氯合成了一系列新的磺酰胺,展示了显着的抗菌和抗氧化活性。这项研究重点介绍了 1,4-二甲基吡唑-3-磺酰氯衍生物在开发具有抗菌特性的新治疗剂方面的潜力 (巴德古贾尔、莫尔和梅什拉姆,2018 年)。

安全和危害

The safety data sheet for 1,4-Dimethylpyrazole-3-sulfonyl chloride indicates that it is a flammable liquid and vapour, harmful if swallowed, and causes serious eye damage . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Research on pyrazolesulfonyl chlorides, including 1,4-Dimethylpyrazole-3-sulfonyl chloride, is ongoing. Recent studies have focused on developing new synthetic methodologies, expanding the structural diversity of these compounds, and exploring their biological activity . The sulfur atom in these compounds can be bonded directly to the ring or through spacers, adding to their structural diversity . Future research directions may continue to explore these aspects, as well as the potential applications of these compounds in various fields.

作用机制

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit soil nitrification, a process mediated by a soil biological process .

Biochemical Pathways

Pyrazole derivatives have been associated with the inhibition of nitrification in soil, suggesting an impact on nitrogen metabolism .

Result of Action

Some pyrazole derivatives have shown significant antileishmanial and antimalarial activities .

Action Environment

The action, efficacy, and stability of 1,4-Dimethylpyrazole-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the efficacy of some pyrazole derivatives as nitrification inhibitors has been shown to be mediated by a soil biological process .

属性

IUPAC Name |

1,4-dimethylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBWOGFIPUHQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)

![N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2930156.png)

![Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2930158.png)

![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)

![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)

![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)

![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)

![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)